molecular formula C15H12S B15046181 5-Methyl-2-phenylbenzothiophene

5-Methyl-2-phenylbenzothiophene

Cat. No.: B15046181
M. Wt: 224.32 g/mol
InChI Key: LTXFQSPHNSWPDF-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylbenzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. This compound features a benzene ring fused to a thiophene ring, with a methyl group at the 5-position and a phenyl group at the 2-position. The molecular formula is C15H12S, and it has a molecular weight of 224.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenylbenzothiophene can be achieved through various methods, including:

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylbenzothiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated, nitrated, or other substituted benzothiophene derivatives.

Scientific Research Applications

5-Methyl-2-phenylbenzothiophene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylbenzothiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its therapeutic effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate receptors to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiophene: Lacks the methyl group at the 5-position.

    5-Methylbenzothiophene: Lacks the phenyl group at the 2-position.

    2-Methylbenzothiophene: Lacks the phenyl group at the 2-position and has a methyl group at the 2-position instead.

Uniqueness

5-Methyl-2-phenylbenzothiophene is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

5-methyl-2-phenyl-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

LTXFQSPHNSWPDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C3=CC=CC=C3

Origin of Product

United States

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